REACTION_CXSMILES
|
[CH3:1][NH2:2].[I:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7]>O1CCCC1>[CH3:1][NH:2][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=1[I:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
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Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The excess solvent was evaporated in a hot water bath at 65°
|
Type
|
TEMPERATURE
|
Details
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to cool
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Type
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ADDITION
|
Details
|
40 ml of water was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the crude product which
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH, 1 N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
The crude product was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=C(C=CC=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |